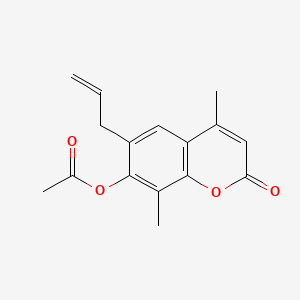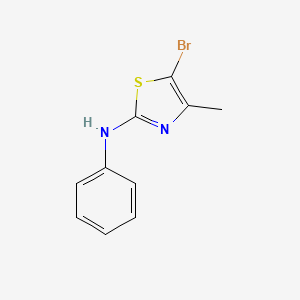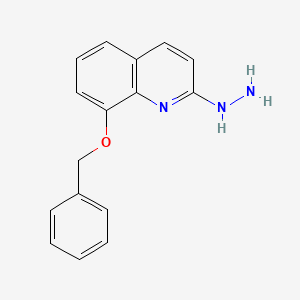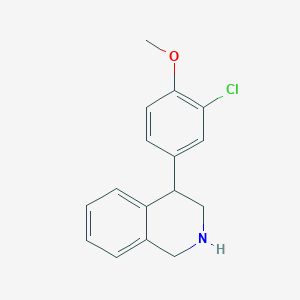![molecular formula C11H19BN2O5 B11850723 {1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-72-6](/img/structure/B11850723.png)
{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an amide linkage, and a boronic acid functional group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of complex molecular structures .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor due to the presence of the boronic acid group, which can interact with enzyme active sites .
Medicine
In medicine, (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications, including the development of new drugs targeting specific enzymes and pathways .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar chemical reactions.
Pyrrolidine-2-carboxylic acid: A pyrrolidine derivative with different functional groups.
Boronophenylalanine: A boronic acid-containing amino acid used in biological research.
Uniqueness
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring, an amide linkage, and a boronic acid group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
915283-72-6 |
|---|---|
Molekularformel |
C11H19BN2O5 |
Molekulargewicht |
270.09 g/mol |
IUPAC-Name |
[1-[2-(4-oxopentanoylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C11H19BN2O5/c1-8(15)4-5-10(16)13-7-11(17)14-6-2-3-9(14)12(18)19/h9,18-19H,2-7H2,1H3,(H,13,16) |
InChI-Schlüssel |
MHGCJWYSCRNMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCN1C(=O)CNC(=O)CCC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)


![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)


![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
